2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Overview
Description
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a nitro group and a pyrrolidine ring attached to a benzoic acid core .
Preparation Methods
The synthesis of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid typically involves the nitration of 5-(pyrrolidin-1-yl)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration . Industrial production methods may involve similar nitration processes but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is widely used in scientific research, particularly in the field of proteomics. It is used as a specialty product for studying protein interactions and modifications . Additionally, the compound’s unique structure makes it a valuable tool in medicinal chemistry for the development of new drugs and therapeutic agents . Its applications extend to various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with proteins and other biomolecules. The pyrrolidine ring contributes to the compound’s binding affinity and specificity for its targets . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
2-Nitrobenzoic acid: Lacks the pyrrolidine ring, making it less specific in its interactions.
5-(Pyrrolidin-1-yl)benzoic acid:
2-Amino-5-(pyrrolidin-1-yl)benzoic acid: The amino group provides different reactivity and biological activity compared to the nitro group.
The uniqueness of this compound lies in its combination of a nitro group and a pyrrolidine ring, which provides a balance of reactivity and specificity for various applications .
Properties
IUPAC Name |
2-nitro-5-pyrrolidin-1-ylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUUYCCKQBKIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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